2,6-Dichlorocinnamic acid CAS number and properties
2,6-Dichlorocinnamic acid CAS number and properties
An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Synthesis, Properties, and Applications
Introduction
2,6-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, stands as a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. While cinnamic acid and its various derivatives are ubiquitous in the plant kingdom and serve as central intermediates in the biosynthesis of countless natural products, the introduction of chlorine atoms onto the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and steric profile.[1][2][3] These modifications unlock unique reactivity and biological activity, making 2,6-Dichlorocinnamic acid a valuable building block for novel pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its core properties, a robust synthesis protocol with mechanistic insights, and an exploration of its current and potential applications.
Core Physicochemical and Spectroscopic Profile
The identity and purity of 2,6-Dichlorocinnamic acid are established through a combination of its physical constants and spectroscopic data. The compound typically appears as a white to off-white crystalline powder.[4] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5345-89-1 | [5] |
| Molecular Formula | C₉H₆Cl₂O₂ | [5] |
| Molecular Weight | 217.05 g/mol | [5] |
| IUPAC Name | (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [5] |
| Melting Point | 192-198 °C | [4] |
| Boiling Point | 355.8 ± 27.0 °C (Predicted) | [4] |
| pKa | 4.11 ± 0.16 (Predicted) | [4] |
| Appearance | White to Almost white powder to crystal | [4] |
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal signals for the vinyl protons and the aromatic protons. The coupling constant between the vinyl protons is characteristic of the trans (E) configuration. ¹³C NMR would show distinct signals for the carboxyl carbon, the vinyl carbons, and the aromatic carbons, with the chlorine-substituted carbons appearing at characteristic chemical shifts.[6]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C=C stretching frequencies for both the alkene and the aromatic ring.[5]
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Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]
Synthesis of 2,6-Dichlorocinnamic Acid: The Perkin Reaction
The most reliable and historically significant method for synthesizing cinnamic acids and their derivatives is the Perkin reaction.[7][8] This reaction provides a direct route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[8][9]
Causality and Mechanistic Insight
The Perkin reaction is initiated by the formation of a carbanion from the acid anhydride.[8] For the synthesis of 2,6-Dichlorocinnamic acid, the reactants are 2,6-dichlorobenzaldehyde and acetic anhydride, with sodium acetate acting as the base catalyst. The sodium acetate, though a weak base, is strong enough to deprotonate acetic anhydride at the α-carbon, which is made acidic by the two adjacent carbonyl groups. This resulting enolate acts as the key nucleophile.
The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. The steric hindrance from the two ortho-chlorine atoms on the aldehyde can make this step more challenging compared to unsubstituted benzaldehyde, often necessitating higher reaction temperatures and longer reaction times to achieve good yields.[10] Following the initial aldol-type addition, the resulting alkoxide intermediate is acetylated by another molecule of acetic anhydride. Subsequent elimination, driven by the base and heat, forms the α,β-unsaturated double bond. Finally, hydrolysis of the mixed anhydride yields the desired 2,6-Dichlorocinnamic acid product.
Caption: Logical flow from the core molecule to its potential applications via derivatization.
Safety, Handling, and Storage
As a chemical intermediate, 2,6-Dichlorocinnamic acid requires careful handling.
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Hazard Identification: The compound is classified as an irritant. [4]GHS hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [5][11]* Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. [12][13]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11][12]Avoid contact with skin, eyes, and clothing. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][13]Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [13]
Conclusion
2,6-Dichlorocinnamic acid is a synthetically accessible and versatile chemical building block with significant potential. Its well-defined physicochemical properties and established synthesis via the Perkin reaction make it readily available for research and development. The presence of two chlorine atoms on the phenyl ring provides a unique electronic and steric profile that can be exploited in the design of novel bioactive molecules, particularly in the fields of antimicrobial and anticancer drug discovery. Future research should continue to explore the synthesis of diverse libraries of its derivatives and conduct in-depth biological evaluations to fully elucidate their structure-activity relationships and therapeutic potential.
References
- Chemistry Perkin Reaction Mechanism. (n.d.). Sathee Jee.
- Perkin Reaction. (2021, June 1). J&K Scientific LLC.
- 2,6-Dichlorocinnamic Acid 5345-89-1. (n.d.). TCI AMERICA.
- 2,6-DICHLOROCINNAMIC ACID CAS#: 5345-89-1. (n.d.). ChemicalBook.
- 2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762. (n.d.). PubChem.
- Perkin reaction. (n.d.). Wikipedia.
- 2,6-Dichlorocinnamic Acid | 5345-89-1. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- 2,6-DICHLOROCINNAMIC ACID CAS#: 5345-89-1. (n.d.). ChemicalBook.
- 2,6-DICHLOROCINNAMIC ACID | 5345-89-1. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, July 7). TCI Chemicals.
- Perkin Reaction Mechanism. (n.d.). BYJU'S.
- Perkin reaction | Request PDF. (n.d.). ResearchGate.
- GHS 11 (Rev.11) SDS Word 下载CAS: 5345-89-1 Name: 2,6-dichlorocinnamic acid. (n.d.). XiuFeng.
- An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses. (n.d.). Benchchem.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). MDPI.
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022, March 15). PMC - NIH.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020, August 9). PubMed.
- Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. (n.d.). Bentham Science.
- Cinnamic acid. (n.d.). Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 4. 2,6-DICHLOROCINNAMIC ACID CAS#: 5345-89-1 [amp.chemicalbook.com]
- 5. 2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5345-89-1 Name: 2,6-dichlorocinnamic acid [xixisys.com]
